N'-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE
Description
The compound N'-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a heterocyclic organic molecule featuring dual thiophene rings, a 5-methyl-1,2-oxazole moiety, and an ethanediamide backbone. The molecule’s stereoelectronic properties are influenced by the thiophene’s sulfur atoms and the oxazole’s nitrogen-oxygen heteroatoms, which may enhance binding affinity in biological systems .
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-9-7-13(19-23-9)18-16(22)15(21)17-8-10-4-5-12(25-10)14(20)11-3-2-6-24-11/h2-7,14,20H,8H2,1H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRDSMVPFRNEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE typically involves multiple steps. The process begins with the preparation of the thiophene and isoxazole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N'-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene and isoxazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and isoxazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The electronic properties of the thiophene and isoxazole rings make this compound useful in the development of organic semiconductors and conductive polymers.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N'-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The thiophene and isoxazole rings can interact with enzymes or receptors, modulating their activity. This interaction can occur through various pathways, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of N'-substituted acetohydrazides and thiophene-containing heterocycles . Below is a comparative analysis with structurally related molecules:
Key Findings
However, empirical data is lacking compared to triazole-containing derivatives, which show proven antifungal efficacy .
Synthetic Complexity :
- The target compound requires intricate multi-step synthesis (e.g., orthogonal protection of hydroxy groups, regioselective coupling), contrasting with the straightforward hydrazone or carboxamide syntheses of simpler analogues. This complexity may limit scalability .
However, this hypothesis requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
